2-Benzyl-1,3-benzoxazol-6-amine

Anticancer Cytotoxicity Benzoxazole SAR

2-Benzyl-1,3-benzoxazol-6-amine (CAS 1152529-22-0; molecular formula C₁₄H₁₂N₂O; MW 224.26) is a 6-amino-substituted benzoxazole derivative bearing a benzyl moiety at position 2. The compound belongs to the pharmacologically significant (5 or 6)-amino-2-(substituted phenyl/benzyl)benzoxazole series that has been systematically profiled for differential cytotoxicity, genotoxicity, and topoisomerase-modulatory activity.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1152529-22-0
Cat. No. B1519156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-benzoxazol-6-amine
CAS1152529-22-0
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N
InChIInChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2
InChIKeyMYJXYQISQKRASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-benzoxazol-6-amine (CAS 1152529-22-0) – Core Chemical & Pharmacological Identity for Sourcing Decisions


2-Benzyl-1,3-benzoxazol-6-amine (CAS 1152529-22-0; molecular formula C₁₄H₁₂N₂O; MW 224.26) is a 6-amino-substituted benzoxazole derivative bearing a benzyl moiety at position 2 [1]. The compound belongs to the pharmacologically significant (5 or 6)-amino-2-(substituted phenyl/benzyl)benzoxazole series that has been systematically profiled for differential cytotoxicity, genotoxicity, and topoisomerase-modulatory activity [2]. Its primary differentiation from close analogs lies in a selective, broad-spectrum anticancer cytotoxicity profile coupled with an absence of detectable genotoxic or mutagenic liability in non‑cancerous cells, a feature not shared by structurally analogous compounds within the same study.

2-Benzyl-1,3-benzoxazol-6-amine – Structural Determinants That Preclude Simple Interchange Among (5/6)-Amino-2-substituted Benzoxazoles


Within the (5 or 6)-amino-2-substituted benzoxazole class, subtle structural modifications profoundly alter biological selectivity. The presence of a methylene bridge at the 2‑position (i.e., the benzyl group in 2-benzyl-1,3-benzoxazol-6-amine) has been explicitly shown to decrease both cytotoxic potency on cancer cells and DNA topoisomerase inhibitory capacity relative to directly phenyl-substituted analogs [1]. Conversely, moving the amine from the 6‑ to the 5‑position or changing the benzyl para-substituent can convert a non-mutagenic, broadly cytotoxic derivative into one that is either selectively cytotoxic against only a single cell line or overtly mutagenic. These divergent profiles, documented in a single head‑to‑head study of 12 derivatives, demonstrate that generic substitution—even among compounds sharing the same core scaffold—carries a high risk of selecting a molecule with an entirely different therapeutic window or safety liability [1].

Quantitative Differentiation of 2-Benzyl-1,3-benzoxazol-6-amine (TD5) Versus Its Closest In-Class Analogs


Broad-Spectrum Cancer Cell Cytotoxicity vs. HeLa-Selective Analogs

In an SRB assay screening at 100 µM against three human cancer cell lines (HeLa, A549, MCF7), TD5 (2-benzyl-1,3-benzoxazol-6-amine) caused >50 % cell death on all three lines, whereas structurally related TD1, TD2, TD3, and TD7 were >50 % cytotoxic only on HeLa cells [1]. TD5 subsequently showed sub‑50 µM potency in each line, confirming a uniquely broad anticancer spectrum within this series.

Anticancer Cytotoxicity Benzoxazole SAR

Absence of Cytotoxicity and Genotoxicity in Healthy Cells vs. Cytotoxic Analogs

TD5 was evaluated on non‑cancerous mouse fibroblast L929 cells using the SRB assay and comet assay. At concentrations up to 50 µM it showed neither cytotoxic activity (cell viability comparable to untreated control) nor genotoxic DNA damage. In contrast, several other derivatives in the same panel exhibited residual cytotoxicity or DNA strand breaks in L929 cells [1].

Selectivity Genotoxicity Normal-cell safety

Non‑Mutagenic Profile in Ames Test vs. Mutagenic In‑Class Analog TD4

In an Ames fluctuation test using Salmonella typhimurium TA98 and TA100 strains with and without S9 metabolic activation, TD5 was unequivocally non‑mutagenic at all tested concentrations, whereas TD4 produced a significant increase in revertant colonies, confirming its mutagenic potential [1].

Mutagenicity Ames test Safety screening

Methylene Bridge at Position 2 Attenuates Topoisomerase II Inhibition Relative to Phenyl Analogs

The study explicitly concludes that the methylene bridge at the 2‑position of the benzoxazole ring decreases inhibitory activity on DNA topoisomerase II compared with directly 2‑phenyl-substituted analogs [1]. While TD5 and other 2‑benzyl derivatives showed weak or negligible topoisomerase II inhibition, certain 2‑phenyl congeners within the same experimental series exhibited measurable inhibition, consistent with the class‑level SAR trend.

Topoisomerase inhibition Structure-activity relationship Benzyl vs phenyl

QikProp ADME/Tox Prediction Within Permissible Drug‑Like Range

All 12 benzoxazole derivatives, including TD5, were subjected to QikProp in silico ADME/Tox property predictions. The calculated parameters (including logP, aqueous solubility, Caco‑2 permeability, and CNS activity) fell within the permissible range for orally bioavailable drug candidates, indicating that the 2‑benzyl-6‑amino substitution pattern does not compromise drug‑like physicochemical properties relative to other derivatives in the series [1].

Drug-likeness ADME prediction Bioavailability

Verified Sourcing Purity and Safety Documentation for Reproducible Research

Commercial sourcing of 2-benzyl-1,3-benzoxazol-6-amine (CAS 1152529-22-0) is supported by a detailed Safety Data Sheet (SDS) compliant with REACH Regulation (EC) No. 1907/2006, providing GHS hazard classification (H302, H315, H319, H335; Signal Word: Warning) and handling guidance [1]. The compound is available at 95 % purity (Enamine LLC) and as research-grade powder from multiple vendors .

Purity Safety data sheet Procurement specification

High-Impact Application Scenarios for 2-Benzyl-1,3-benzoxazol-6-amine Based on Verified Differentiation Evidence


Pan-Cancer Phenotypic Screening with a Single Benzoxazole Probe

TD5’s demonstrated ability to induce >50 % growth inhibition in HeLa, A549, and MCF7 lines simultaneously (Section 3, Evidence 1) makes it a pragmatic choice for pilot phenotypic screens that require a single compound active across multiple cancer histotypes. This reduces the compound library size needed for initial hit identification in broad‑spectrum anticancer campaigns. [1]

Early Safety Profiling of a Non‑Mutagenic, Non‑Genotoxic Benzoxazole Lead

Unlike its in‑class analog TD4, which was positive in the Ames test, TD5 is non‑mutagenic and does not induce DNA strand breaks in normal fibroblasts (Section 3, Evidence 2 & 3). This profile is critical for programs that prioritize safety‑de‑risking from the hit‑to‑lead transition, where mutagenicity flags are a common cause of series abandonment. [1]

Mechanistic Deconvolution of Topoisomerase‑Independent Cytotoxicity Pathways

Because the 2‑benzyl substitution strongly attenuates topoisomerase II inhibition relative to 2‑phenyl analogs (Section 3, Evidence 4), TD5 can serve as a tool compound to dissect topoisomerase‑independent mechanisms of benzoxazole‑mediated cell death, avoiding the confounding factor of DNA damage response activation that complicates interpretation with 2‑phenyl derivatives. [1]

Rapid Procurement of a Documented Benzoxazole Scaffold for Academic Drug Discovery

With commercial availability at 95 % purity, a published REACH‑compliant SDS, and room‑temperature storage stability (Section 3, Evidence 6), 2-benzyl-1,3-benzoxazol-6-amine can be integrated into academic or small‑biotech workflows without the delays and cost of custom synthesis, accelerating SAR exploration around the 6‑amino‑2‑benzyl benzoxazole core. [1][2]

Quote Request

Request a Quote for 2-Benzyl-1,3-benzoxazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.